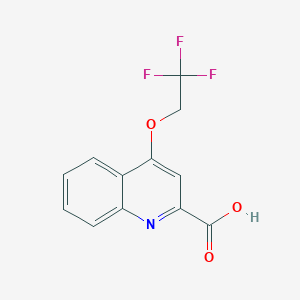

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid

Overview

Description

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

The synthesis of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of quinoline compounds, including 4-(2,2,2-trifluoroethoxy)quinoline-2-carboxylic acid, exhibit significant antibacterial properties. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, studies have highlighted their ability to inhibit the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli at lower concentrations compared to traditional antibiotics .

Table 1: Antibacterial Efficacy of Quinoline Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| This compound | Escherichia coli | 1.0 µg/mL |

| Other quinoline derivatives | Various strains | Varies (typically higher than above) |

Pharmacological Properties

In addition to its antibacterial properties, this compound has potential applications in treating conditions related to the renin-angiotensin-aldosterone system (RAAS). It may act as an antagonist for angiotensin II, which is crucial in managing hypertension and heart failure . The pharmacological profile suggests that it could be developed into new therapeutic agents for cardiovascular diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the introduction of trifluoroethoxy groups into the quinoline structure. This modification enhances the compound's lipophilicity and biological activity.

Table 2: Synthetic Routes for Quinoline Derivatives

| Step No. | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Nucleophilic substitution | Quinoline derivative + trifluoroethanol |

| 2 | Carboxylation | Carbon dioxide under pressure |

| 3 | Purification | Column chromatography |

Case Study A: Antimicrobial Research

In a study published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives including the target compound and evaluated their antimicrobial activity using agar diffusion methods. The results demonstrated that the trifluoroethoxy substitution significantly improved the antibacterial efficacy against resistant bacterial strains compared to non-fluorinated analogs .

Case Study B: Cardiovascular Applications

Another investigation focused on the cardiovascular effects of quinoline derivatives in animal models. The study revealed that these compounds could effectively lower blood pressure and improve heart function by modulating RAAS activity. This opens avenues for further research into their therapeutic potential for managing hypertension .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the quinoline derivative .

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:

4-Hydroxyquinoline-2-carboxylic acid: Known for its antimicrobial properties.

2,4-Dimethoxyquinoline: Exhibits significant antitumor activity.

4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives: Used in the synthesis of pharmaceutical compounds.

The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The introduction of the trifluoroethoxy group enhances its lipophilicity and biological activity.

1. Antioxidant Activity

Research has shown that derivatives of quinoline-4-carboxylic acid exhibit significant antioxidant activity. In one study, compounds were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, demonstrating that certain derivatives had better inhibitory effects than isatin at concentrations of 5 mg/L. For instance:

| Compound | Inhibition Percentage (%) |

|---|---|

| 2-Methylquinoline-4-carboxylic acid | 30.25 |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 40.43 |

These results indicate that the presence of an aromatic ring in the structure contributes to enhanced antioxidant activity .

2. Antimicrobial Activity

The antimicrobial effects of quinoline derivatives have been extensively studied. A series of newly synthesized quinoline-4-carboxylic acid derivatives were tested against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The findings revealed:

- The highest antimicrobial effects were observed with substituted quinoline-4-carboxylic acid derivatives.

- Some derivatives induced significant morphological changes in fungal hyphae (e.g., Botrytis cinerea), indicating their potential as antifungal agents .

| Microorganism | Compound Tested | Activity Level |

|---|---|---|

| Staphylococcus aureus | Quinoline derivative | Moderate |

| Escherichia coli | Quinoline derivative | High |

| Botrytis cinerea | Quinoline derivative | Significant Morphological Changes |

3. Anti-inflammatory Activity

Quinoline derivatives have also been evaluated for their anti-inflammatory properties. One study found that certain quinolines displayed remarkable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models without cytotoxicity .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer potential of a specific derivative (D28) of this compound demonstrated its ability to induce cell cycle arrest in cancer cells (K562). The treatment led to an increase in the G2/M phase cell population:

- Control: 3.44%

- D28 (1 µM): 5.95%

- D28 (2 µM): 32.57%

This suggests that D28 may serve as a lead compound for further development as an anticancer agent .

Case Study 2: Antiallergic Activity

Another study explored the antiallergic properties of related quinoline derivatives using the rat passive cutaneous anaphylaxis (PCA) assay. Some compounds demonstrated comparable efficacy to established treatments like disodium cromoglycate (DSCG), indicating potential therapeutic applications in allergy management .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 4-(2,2,2-trifluoroethoxy)quinoline-2-carboxylic acid?

The synthesis typically involves three key steps:

- Quinoline core formation : The Gould–Jacob or Friedländer reaction is used to construct the quinoline scaffold, often starting from substituted anilines and β-keto esters .

- Trifluoroethoxy group introduction : Nucleophilic substitution with 2,2,2-trifluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF) is employed to functionalize the quinoline at the 4-position .

- Carboxylic acid activation : The ester precursor (e.g., methyl or ethyl ester) is hydrolyzed using aqueous NaOH or LiOH in THF/MeOH to yield the carboxylic acid . Critical quality control involves intermediate characterization via NMR and HPLC to ensure regioselectivity and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : The trifluoroethoxy group (-OCH₂CF₃) shows distinct splitting patterns (e.g., triplet for -CH₂- at δ ~4.8 ppm; CF₃ as a singlet at δ ~120 ppm in ¹³C) .

- High-resolution mass spectrometry (HRMS) : Accurate mass determination confirms molecular formula (C₁₂H₈F₃NO₃) and detects impurities .

- HPLC-PDA : Reverse-phase C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) assess purity and stability .

Q. How does the trifluoroethoxy substituent affect solubility and formulation in biological assays?

The -OCH₂CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility. To address this:

- Formulation : Use DMSO stocks (<1% v/v in assays) or PEG-based vehicles .

- Salt formation : Sodium or potassium salts improve solubility in PBS (pH 7.4) for in vivo studies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifications at the 2-carboxylic acid and 4-trifluoroethoxy positions?

- Carboxylic acid : Essential for target binding (e.g., bacterial topoisomerases). Esterification or amidation reduces activity by >90%, confirming its role as a pharmacophore .

- Trifluoroethoxy group : Replacing CF₃ with CH₃ decreases metabolic stability (t₁/₂ in liver microsomes: CF₃ = 45 min vs. CH₃ = 12 min) due to reduced resistance to oxidative metabolism .

- Quinoline ring : Fluorination at the 6-position (e.g., 6-F) enhances antibacterial potency by 4-fold against Gram-negative pathogens .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Contradictions often arise from:

- Assay conditions : Variations in pH, serum protein content, or ATP concentration in kinase assays. Standardize protocols using CLSI guidelines .

- Compound degradation : Conduct stability studies (HPLC monitoring over 24–72 hrs) under assay conditions (e.g., 37°C, pH 7.4) .

- Off-target effects : Use CRISPR-engineered cell lines (e.g., target gene knockouts) to confirm specificity .

Q. What computational methods are used to predict binding modes with therapeutic targets?

- Molecular docking : AutoDock Vina or Glide simulates interactions with bacterial DNA gyrase (PDB: 1KZN), identifying key hydrogen bonds between the carboxylic acid and Ser84 .

- MD simulations : GROMACS-based 100-ns trajectories assess complex stability; RMSD <2 Å indicates robust binding .

- Free-energy perturbation (FEP) : Quantifies ΔΔG for trifluoroethoxy-modified analogs to prioritize synthesis .

Q. What are the best practices for optimizing reaction yields in large-scale synthesis (>10 g)?

- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki couplings (improves yield from 45% to 82%) .

- Solvent selection : Replace DMF with Cyrene (bio-based solvent) for trifluoroethoxy substitution, reducing purification complexity .

- Process analytics : In-line FTIR monitors ester hydrolysis endpoints, minimizing over-degradation .

Q. Methodological Resources

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-5-9(11(17)18)16-8-4-2-1-3-7(8)10/h1-5H,6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAKMMZASHZIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.